Naphtho[2,3-g]quinoline Naphtho[2,3-g]quinoline
Brand Name: Vulcanchem
CAS No.: 257-81-8
VCID: VC19746412
InChI: InChI=1S/C17H11N/c1-2-5-13-9-16-11-17-14(6-3-7-18-17)10-15(16)8-12(13)4-1/h1-11H
SMILES:
Molecular Formula: C17H11N
Molecular Weight: 229.27 g/mol

Naphtho[2,3-g]quinoline

CAS No.: 257-81-8

Cat. No.: VC19746412

Molecular Formula: C17H11N

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Naphtho[2,3-g]quinoline - 257-81-8

Specification

CAS No. 257-81-8
Molecular Formula C17H11N
Molecular Weight 229.27 g/mol
IUPAC Name naphtho[2,3-g]quinoline
Standard InChI InChI=1S/C17H11N/c1-2-5-13-9-16-11-17-14(6-3-7-18-17)10-15(16)8-12(13)4-1/h1-11H
Standard InChI Key CUEREEUYAHAYPN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=CC=N4

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

Naphtho[2,3-g]quinoline consists of a naphthalene moiety fused to a quinoline system at the 2,3-positions of the quinoline ring and the g-position of the naphthalene. The IUPAC name reflects this fusion pattern, with the numbering system indicating the specific carbon atoms involved in the ring junction . The molecular formula is C17H11N\text{C}_{17}\text{H}_{11}\text{N}, though derivatives may exhibit variations, such as the tetrahydronaphtho[2,3-g]quinoline-5,12-dione (C17H13NO2\text{C}_{17}\text{H}_{13}\text{NO}_2) .

Isomeric Variations

The compound’s reactivity and properties are influenced by isomeric configurations. For example, naphtho[2,3-f]quinoline differs in the fusion position of the naphthalene and quinoline units, altering electronic conjugation and steric effects . Such structural nuances impact solubility, luminescence, and interaction with biological targets.

Synthetic Methodologies

Traditional Synthesis Routes

Early synthetic approaches relied on multistep condensation reactions. For instance, Oda et al. (1981) reported the synthesis of 7,8,9,10-tetrahydronaphtho[2,3-g]quinoline-5,12-dione via cyclization reactions involving anthracene derivatives and cyclic ketones . These methods, while effective, often required harsh conditions and yielded moderate outputs.

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to accelerate reactions. Tu et al. (2009) demonstrated a one-pot, three-component synthesis of naphtho[2,3-f]quinoline derivatives using aromatic aldehydes, 2-aminoanthracene, and cyclic 1,3-dicarbonyl compounds under acidic conditions . This method achieved high yields (75–90%) in minutes, highlighting efficiency and environmental benefits .

Catalytic Approaches

Wang et al. (2014) developed an iodine-catalyzed three-component reaction for synthesizing naphtho[2,3-f]pyrano[3,4-c]quinoline derivatives . The protocol employs mild conditions (room temperature, 12–24 hours) and avoids toxic solvents, underscoring its utility for scalable production .

Physicochemical Properties

Spectral Characteristics

Naphtho[2,3-g]quinoline derivatives exhibit distinct UV-Vis and fluorescence spectra due to extended π-conjugation. For example, the dihydroxy derivative (C17H9NO4\text{C}_{17}\text{H}_9\text{NO}_4) shows absorption maxima at 320 nm and 450 nm, attributed to n→π* and π→π* transitions . Mass spectrometry data (e.g., m/z 263.095 for the tetrahydronaphtho derivative) confirm molecular weights and fragmentation patterns .

Solubility and Stability

The compound’s aromatic structure renders it hydrophobic, with solubility enhanced by polar substituents (e.g., hydroxyl or amino groups) . Stability studies indicate resistance to thermal degradation below 300°C, making it suitable for high-temperature applications .

Functional Derivatives and Their Properties

Tetrahydronaphtho[2,3-g]quinoline-5,12-dione

This derivative (C17H13NO2\text{C}_{17}\text{H}_{13}\text{NO}_2) features a partially saturated naphthalene ring, reducing aromaticity and altering electronic properties. Its exact mass (263.09500) and LogP (2.73580) suggest moderate lipophilicity, suitable for membrane permeability in drug design .

Dihydroxy Derivatives

The 5,6-dihydroxy-naphtho[2,3-f]quinoline-7,12-dione (C17H9NO4\text{C}_{17}\text{H}_9\text{NO}_4) exhibits redox activity due to its quinone moiety, enabling applications in electrochemistry and catalysis .

Table 1: Key Derivatives of Naphtho[2,3-g]quinoline

Compound NameMolecular FormulaMolecular WeightNotable Features
Naphtho[2,3-g]quinolineC17H11N\text{C}_{17}\text{H}_{11}\text{N}229.28Base structure, high stability
7,8,9,10-Tetrahydronaphtho[2,3-g]quinoline-5,12-dioneC17H13NO2\text{C}_{17}\text{H}_{13}\text{NO}_2263.29Partial saturation, enhanced solubility
5,6-Dihydroxy-naphtho[2,3-f]quinoline-7,12-dioneC17H9NO4\text{C}_{17}\text{H}_9\text{NO}_4291.26Redox activity, luminescence

Applications in Science and Technology

Organic Electronics

Naphtho[2,3-f]quinoline derivatives exhibit strong luminescence in ethanol, with quantum yields up to 0.45, making them candidates for organic light-emitting diodes (OLEDs) . Their tunable emission spectra (450–600 nm) enable color-specific applications .

Catalysis and Synthesis

The iodine-catalyzed synthesis of pyrano-quinoline derivatives demonstrates the compound’s role as a scaffold for complex heterocycles . Such derivatives serve as intermediates in pharmaceuticals and agrochemicals .

Analytical and Computational Insights

Mass Spectrometry

Electron ionization mass spectra of naphtho[2,1,8-def]quinoline (C15H9N\text{C}_{15}\text{H}_9\text{N}) reveal dominant fragments at m/z 203 (M+^+) and 176 (M–HCN), consistent with retro-Diels-Alder fragmentation .

Computational Modeling

Density functional theory (DFT) studies predict HOMO-LUMO gaps of ~3.2 eV for naphtho[2,3-g]quinoline, aligning with observed optical properties . Simulations further suggest strong adsorption on metal surfaces, relevant for sensor design .

Challenges and Future Directions

Current limitations include the scarcity of toxicity data and scalable synthesis routes for the [2,3-g] isomer. Future research should prioritize:

  • Green Synthesis: Developing solvent-free or bio-catalytic methods.

  • Biological Profiling: Screening for antimicrobial, anticancer, and antiviral activities.

  • Materials Optimization: Engineering derivatives with enhanced luminescent efficiency for OLEDs.

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